molecular formula C26H20N2O3S B5589428 (2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Cat. No.: B5589428
M. Wt: 440.5 g/mol
InChI Key: HMLHQROXSVVVKH-HAHDFKILSA-N
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Description

(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a useful research compound. Its molecular formula is C26H20N2O3S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound 9-methyl-13-(3-phenoxybenzylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one is 440.11946368 g/mol and the complexity rating of the compound is 807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Resolution and Simulation Studies

Chiral resolution efforts for compounds with multiple chiral centers have been detailed, emphasizing the need for new antibacterial compounds due to antibiotic resistance. Simulation studies aid in understanding the mechanism behind chiral separation, which involves hydrogen bonding and specific binding energies, indicating the precision required in developing optically active drugs (Ali et al., 2020).

Structural Characterization of Hetero-Oligopolyphenylenes

Advances in synthetic methods toward next-generation heterosuperbenzenes involve Diels-Alder cycloaddition, highlighting the importance of functional group positioning and the structural impact on heteroatom polyphenylenes. This underscores the complexity and potential of synthesizing multifunctional aromatic compounds for various applications (Gregg et al., 2006).

Synthesis and Structures of Benzoannelated Macrobicyclic Diamides

The synthesis of compounds composed of tertiary diamides forming large cyclic structures has been reported, with structural analyses showing little effect from amide group movement. This research highlights the nuanced interactions within cyclic compounds and their potential for creating complex molecular architectures (Smith & Taylor, 2022).

Cycloadditions and Reactivities of Thiobenzophenone S-Methylide

Investigations into the cycloadditions and reactivities of thiobenzophenone S-methylide explore the nucleophilic properties of certain cyclic compounds and their interactions with electrophilic C,C multiple bonds. This study provides insight into the reactivity patterns that could be pertinent to the synthesis and modification of complex cyclic structures (Huisgen et al., 2001).

Properties

IUPAC Name

(13Z)-9-methyl-13-[(3-phenoxyphenyl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S/c1-26-16-21(20-12-5-6-13-22(20)31-26)28-24(29)23(32-25(28)27-26)15-17-8-7-11-19(14-17)30-18-9-3-2-4-10-18/h2-15,21H,16H2,1H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLHQROXSVVVKH-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=CC=C5)OC6=CC=CC=C6)SC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CC(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=CC(=CC=C5)OC6=CC=CC=C6)/SC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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